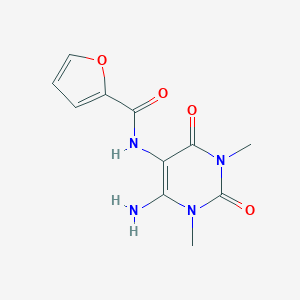
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide, also known as FDCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Mécanisme D'action
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Biochemical and Physiological Effects
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has several advantages for lab experiments, including its high yield and purity, its ability to selectively detect specific molecules in complex biological samples, and its potential applications in the development of sustainable materials. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent. In materials science, further studies are needed to optimize the synthesis of biodegradable polymers using N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a building block. In biochemistry, further studies are needed to investigate the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a biosensor for various applications, including medical diagnostics and environmental monitoring.
Méthodes De Synthèse
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid. The intermediate product is then treated with an appropriate reagent to obtain N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide in high yield and purity.
Propriétés
Numéro CAS |
166115-83-9 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide |
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12N4O4/c1-14-8(12)7(10(17)15(2)11(14)18)13-9(16)6-4-3-5-19-6/h3-5H,12H2,1-2H3,(H,13,16) |
Clé InChI |
GGHGOSZKHUTCGR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N |
Synonymes |
2-Furancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




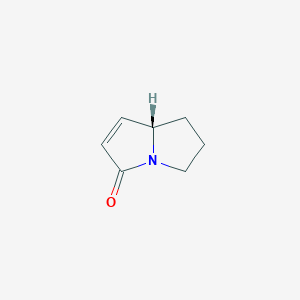


![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)


![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
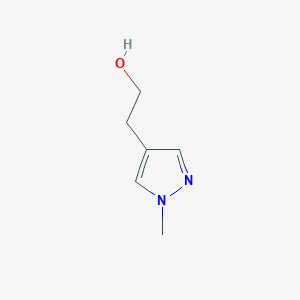
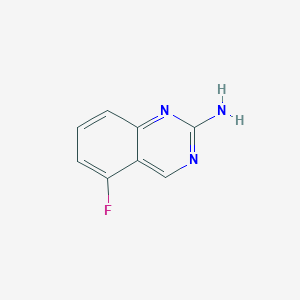

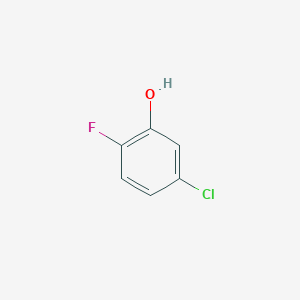

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)